N-(3-氯-4-甲基苯基)-5-氧代-1,4-噻氮杂环-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

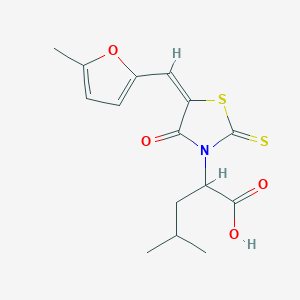

The compound "N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide" is a chemical entity that appears to be structurally related to various other compounds with potential biological activities. Although the exact compound is not directly described in the provided papers, the structural motifs such as chlorophenyl groups, carboxamide functionalities, and heterocyclic rings like thiazepane are common features in the described compounds. These structural elements are often associated with various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of carboxamide linkages and the introduction of chlorophenyl groups. For instance, the synthesis of N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves the formation of intramolecular hydrogen bonds and the stabilization of the heterocyclic thiazine rings . Similarly, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide includes a condensation reaction between an isocyanato compound and an amine, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds are characterized by the presence of intramolecular hydrogen bonds and specific conformations of the heterocyclic rings. For example, the thiazine rings in the benzothiazine derivatives adopt half-chair conformations, which are stabilized by hydrogen bonding . The crystal structure of a related biphenyl carboxamide compound reveals a triclinic system with specific geometric parameters . These insights into molecular conformations and crystal systems could be relevant for understanding the molecular structure of "N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves the exchange of functional groups and the formation of new bonds. For instance, the exchange of a chlorine atom with various nucleophiles leads to the formation of new compounds with different substituents . The reactivity of the carboxamide group and the chlorophenyl moiety could be explored to predict the chemical reactions that "N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures include solubility, melting points, and molecular conformations. The crystallographic data provided for a biphenyl carboxamide compound, such as the density and space group, are indicative of the solid-state properties that could be expected for the compound . The anti-HIV potential of a related pyrrolidine carboxamide compound suggests that "N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide" might also exhibit significant biological activities, which would be reflected in its chemical properties .

科学研究应用

抗菌活性

类似于 N-(3-氯-4-甲基苯基)-5-氧代-1,4-噻氮杂环-3-甲酰胺的化合物已显示出显着的抗菌活性。Desai 等人(2011 年)的一项研究合成了对多种细菌和真菌(包括大肠杆菌和金黄色葡萄球菌)有效的化合物 (Desai、Dodiya 和 Shihora,2011 年)。同样,Babu、Pitchumani 和 Ramesh(2013 年)报道了合成对各种细菌和真菌菌株表现出显着活性的衍生物 (Babu、Pitchumani 和 Ramesh,2013 年)。

抗癌特性

N-(3-氯-4-甲基苯基)-5-氧代-1,4-噻氮杂环-3-甲酰胺的一些衍生物在癌症研究中显示出潜力。例如,Atta 和 Abdel-Latif(2021 年)合成了对各种癌细胞系表现出良好抑制活性的衍生物 (Atta 和 Abdel-Latif,2021 年)。此外,蔡等人(2016 年)报道,该类别中的一些化合物对多种细胞系实现了显着的抗癌活性 (Cai 等人,2016 年)。

微波辅助合成

Raval、Naik 和 Desai(2012 年)的一项研究强调了一种环境友好的微波辅助方法,用于合成类似化合物,展示了更高的反应速率和更好的产率 (Raval、Naik 和 Desai,2012 年)。这种方法因其效率和减少的环境影响而具有重要意义。

作为 HIV-1 抑制剂的潜力

Tamazyan 等人(2007 年)发现,某些与 N-(3-氯-4-甲基苯基)-5-氧代-1,4-噻氮杂环-3-甲酰胺在结构上相关的化合物可用作潜在的抗 HIV 剂,特别是作为非核苷逆转录酶抑制剂 (Tamazyan 等人,2007 年)。

合成和 QSAR 研究

Desai 等人(2008 年)对衍生物进行了合成和定量构效关系 (QSAR) 研究,强调了结构和物理化学参数在决定抗菌活性方面的重要性 (Desai、Shah、Bhavsar 和 Saxena,2008 年)。

作用机制

Target of Action

Similar compounds, such as n-(3-chloro-4-methylphenyl)-2-methylpentanamide, have been applied to various plant species, indicating a potential role in plant physiology .

Mode of Action

It’s worth noting that related compounds, such as those in the phenylurea class of herbicides, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing electron flow from q a to q b . This interrupts the photosynthetic electron transport chain, leading to the death of the plant .

Biochemical Pathways

Given the potential inhibition of photosynthesis mentioned above, it’s likely that the compound affects the light-dependent reactions of photosynthesis, disrupting the production of atp and nadph, essential molecules for the light-independent reactions (calvin cycle) of photosynthesis .

Result of Action

Based on the potential mode of action, the compound could lead to the disruption of photosynthesis, causing energy deprivation and eventually leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the systemic acquired resistance (SAR) in plants, a potent innate immunity system, can be suppressed by abscisic acid (ABA), a hormone involved in responses to environmental stresses . Therefore, the presence of certain hormones or environmental stress conditions could potentially influence the action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJRUZHPEZMICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)